molecular formula C11H9FN2O B2366595 2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde CAS No. 1935464-76-8

2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

Cat. No.: B2366595
CAS No.: 1935464-76-8
M. Wt: 204.204
InChI Key: KVVOHMSPKNFOMO-UHFFFAOYSA-N
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Description

2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is a chemical compound with the molecular formula C11H9FN2O and a molecular weight of 204.2 g/mol . It is characterized by the presence of a fluorine atom, a methyl group attached to a pyrazole ring, and a benzaldehyde moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde are not well-documented in the literature. It is known that pyrazole derivatives, which include this compound, have diverse pharmacological effects .

Cellular Effects

The specific cellular effects of this compound are not well-studied. It is known that pyrazole derivatives can have significant impacts on various types of cells and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with 1-methyl-1H-pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the pyrazole ring attaches to the benzaldehyde moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is utilized in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-(1H-pyrazol-4-yl)benzaldehyde: Lacks the methyl group on the pyrazole ring.

    2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzaldehyde: The pyrazole ring is attached at a different position.

    2-Fluoro-6-(1-methyl-1H-imidazol-4-yl)benzaldehyde: Contains an imidazole ring instead of a pyrazole ring

Uniqueness

2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is unique due to the specific positioning of the fluorine atom and the methyl group on the pyrazole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-fluoro-6-(1-methylpyrazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-14-6-8(5-13-14)9-3-2-4-11(12)10(9)7-15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVOHMSPKNFOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C(=CC=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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